molecular formula C18H18N6 B11820208 2,3,6,7,10,11-Hexaaminotriphenylene

2,3,6,7,10,11-Hexaaminotriphenylene

Cat. No.: B11820208
M. Wt: 318.4 g/mol
InChI Key: FXVCQLLAIUUIHJ-UHFFFAOYSA-N
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Description

2,3,6,7,10,11-Hexaaminotriphenylene is an organic compound with the molecular formula C18H18N6. It is characterized by its white crystalline solid appearance and is known for its strong basicity. This compound is not soluble in water but can dissolve in organic solvents such as chloroform, dimethyl sulfoxide (DMSO), and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,6,7,10,11-Hexaaminotriphenylene can be synthesized through the reaction of triphenylene with ammonia in the presence of a catalyst. The reaction typically involves heating the mixture under an inert atmosphere to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under vacuum .

Chemical Reactions Analysis

Types of Reactions: 2,3,6,7,10,11-Hexaaminotriphenylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3,6,7,10,11-Hexaaminotriphenylene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,3,6,7,10,11-Hexaaminotriphenylene exerts its effects involves its strong basicity and ability to donate electrons. This compound can interact with various molecular targets, including metal ions and organic molecules, through coordination bonds and hydrogen bonding. These interactions facilitate its role as a catalyst and reagent in various chemical reactions .

Comparison with Similar Compounds

  • 2,3,6,7,10,11-Hexaaminotriphenylene hexahydrochloride
  • Triphenylene-2,3,6,7,10,11-hexaamine
  • 2,3,6,7,10,11-Hexaaminotriphenyl hexahydrochloride

Uniqueness: this compound stands out due to its high electron-donating ability and strong basicity, making it particularly useful in the synthesis of conductive materials and as a reagent in organic synthesis .

Properties

Molecular Formula

C18H18N6

Molecular Weight

318.4 g/mol

IUPAC Name

triphenylene-2,3,6,7,10,11-hexamine

InChI

InChI=1S/C18H18N6/c19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11/h1-6H,19-24H2

InChI Key

FXVCQLLAIUUIHJ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1N)N)N)N)N)N

Origin of Product

United States

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